![molecular formula C20H16N4O3S B2879998 1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 727358-86-3](/img/structure/B2879998.png)
1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a diazinane trione structure . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, a related compound was synthesized by condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, for example, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Reactivity and Synthesis of Novel Compounds : Research on 1,2-diaza-1,3-butadienes with aminophosphorus nucleophiles has demonstrated a practical access to new phosphorylated pyrazolones. These compounds, including stable α-phosphoranylidene-hydrazones, are useful for preparing various organic materials, including those with potential applications in material science and catalysis (Attanasi et al., 2008).
Polymerization Catalysts : The development of new 1,4-diaza-2,3-dimethylbutadiene ligands for nickel(II) and palladium(II) complexes has provided insights into the synthesis of asymmetric olefin polymerization catalysts. These complexes have been shown to influence the polymerization properties, highlighting the role of such compounds in advancing polymer science (Schmid et al., 2001).
Heterocyclic Chemistry and Drug Design
Synthesis of Heterocyclic Compounds : Research involving the synthesis of 2,3-dihydro-1,3,4-thiadiazoles from hydrazonoyl halides has contributed to the development of heterocyclic compounds with potential applications in drug design and medicinal chemistry (Abdelhamid & Afifi, 2008).
Antitumor Evaluation : The synthesis and antitumor evaluation of thiophene-based azo dyes incorporating pyrazolone moiety have explored the potential of such compounds in developing new therapeutic agents. This research highlights the intersection of organic synthesis and biomedical applications, where the structural modification of molecules can lead to compounds with specific biological activities (Gouda et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-22-18(25)15(19(26)23(2)20(22)27)11-13-12-24(14-7-4-3-5-8-14)21-17(13)16-9-6-10-28-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKBNRFRBRSLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

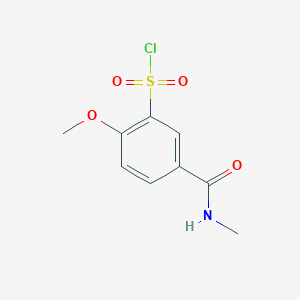
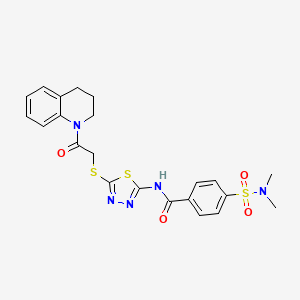
![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)
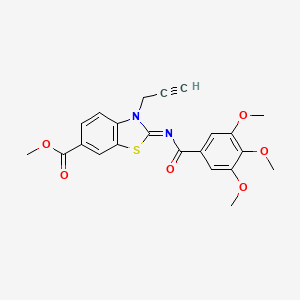
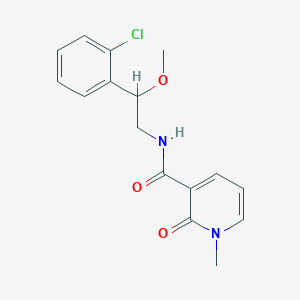
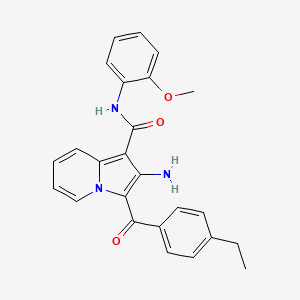
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)


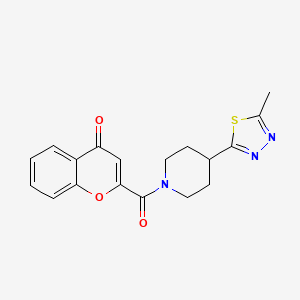
![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)
![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2879934.png)
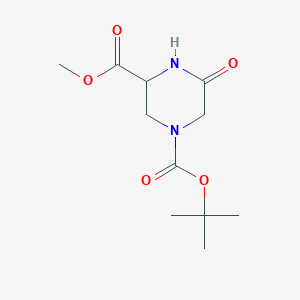
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)